2,2'-Dibromo-1,1'-binaphthyl
Overview
Description
“2,2’-Dibromo-1,1’-binaphthyl” is a chemical compound with the molecular formula C20H12Br2 . It has an average mass of 412.117 Da and a monoisotopic mass of 409.930573 Da .
Synthesis Analysis
The synthesis of this class of compounds relies on the lithiation of racemic 2,2’-dibromo-1,1’-binaphthyl with t-BuLi followed by the addition of Ph2PCl . Another method involves the Cu (I)-catalyzed cross-coupling of primary amines with 2,2’-dibromo-1,1’-biphenyl for the synthesis of polysubstituted carbazole .
Molecular Structure Analysis
The molecular structure of “2,2’-Dibromo-1,1’-binaphthyl” consists of two naphthyl groups connected by a carbon-carbon bond, with each naphthyl group having a bromine atom attached to the second carbon .
Chemical Reactions Analysis
The compound “2,2’-Dibromo-1,1’-binaphthyl” is used in the synthesis of various other compounds. For instance, it is used in the Cu (I)-catalyzed cross-coupling of primary amines for the synthesis of polysubstituted carbazole .
Physical And Chemical Properties Analysis
“2,2’-Dibromo-1,1’-binaphthyl” is a solid compound with a melting point of 178-183 °C . It has a density of 1.6±0.1 g/cm3, a boiling point of 464.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
Understanding Glassy Properties of Polymers
Research has utilized derivatives of 1,1'-binaphthyl, such as 2,2'-Dibromo-1,1'-binaphthyl, to study the glassy properties of polymers. Atropisomeric derivatives of 1,1'-binaphthyl have been employed as probes to understand the motion restrictions and heterogeneity of the polymeric glassy state. These probes, with racemization kinetics slower than previous glass probes, have unveiled new insights below the glass transition temperature of polymers (Park & Green, 2002).
Catalytic Non-Enzymatic Kinetic Resolution
In the field of synthetic organic chemistry, the use of chiral catalysts, including those derived from 1,1'-binaphthyl compounds, has revolutionized the kinetic resolution (KR) of racemic substrates. This process is essential for achieving high enantioselectivity and good yields in the synthesis of chiral compounds. The advancements in catalytic non-enzymatic kinetic resolutions, including those involving this compound derivatives, have become increasingly important for asymmetric synthesis (Pellissier, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s often used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
The mode of action of 2,2’-Dibromo-1,1’-binaphthyl is primarily through its role as a reactant in organic synthesis . It can participate in various reactions to form new compounds. The exact interaction with its targets would depend on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
As a reactant in organic synthesis, it’s likely involved in a variety of biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
Its bioavailability would depend on factors such as the route of administration and the specific biological context .
Result of Action
The molecular and cellular effects of 2,2’-Dibromo-1,1’-binaphthyl would depend on the specific reactions it’s involved in . As a reactant in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2’-Dibromo-1,1’-binaphthyl . For instance, its reactivity might be affected by the solvent used in the reaction .
Properties
IUPAC Name |
2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUDEFZBMMRSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347302 | |
Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74866-28-7 | |
Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dibromo-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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